molecular formula C7H15B B3044241 1-Bromoheptane-D15 CAS No. 98195-42-7

1-Bromoheptane-D15

Cat. No.: B3044241
CAS No.: 98195-42-7
M. Wt: 194.19 g/mol
InChI Key: LSXKDWGTSHCFPP-PMELWRBQSA-N
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Description

1-Bromoheptane-D15 is a deuterium-labeled version of the organic compound 1-Bromoheptane . It is primarily used for industrial and scientific research .


Synthesis Analysis

The synthesis of this compound can be achieved from 1-Heptan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-d15-ol-d (9CI) .


Molecular Structure Analysis

The molecular formula of this compound is C7D15Br . The structure can be represented by the SMILES notation as [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br .

Scientific Research Applications

Monolayer Formation on Graphite Surfaces

1-Bromoheptane has been studied for its ability to form solid monolayers on the surface of graphite. Using X-ray diffraction and differential scanning calorimetry, researchers have confirmed the formation of these monolayers, which can be fitted by two possible structures with different symmetries. These studies help in understanding the molecular packing and interactions on surfaces, which is crucial for material science and nanotechnology applications (Sun et al., 2012).

Thermophysical Properties

The heat capacities and thermal expansion coefficients of 1-bromoheptane and other bromoalkanes have been measured to understand their thermophysical properties better. Such data are essential for chemical engineering and process design, as they help predict the behavior of these compounds under different temperature conditions (Chorążewski et al., 2005); (Bolotnikov et al., 2007).

Self-Assembly and Structural Properties

Research has delved into the self-assembly and structural properties of 1-bromoheptane monolayers on graphite, revealing patterns like lamellar packing and herringbone structures. Such studies contribute to our understanding of molecular self-assembly, which is vital for developing novel materials and nanoscale devices (Florio et al., 2008).

Viscosity and Free Volume Theory

New experimental data on the viscosity of liquid bromoalkanes, including 1-bromoheptane, have been collected and interpreted using free volume theory. This research helps in understanding the liquid dynamics of bromoalkanes and can aid in the development of new lubricants and fluids with tailored properties (Ryshkova et al., 2020).

Isobaric Heat Capacity and Compressibility

Studies on the isobaric heat capacity and isothermal compressibility of bromoalkanes, including 1-bromoheptane, contribute to a deeper understanding of their fluctuational properties. This research is significant for thermodynamics and materials science, providing insights into the molecular interactions and stability of these compounds under varying conditions (Korotkovskii et al., 2016).

Safety and Hazards

In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . Skin contact requires immediate washing off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam .

Properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXKDWGTSHCFPP-PMELWRBQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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